molecular formula C8H5NO2 B3365669 6-Ethynylpicolinic acid CAS No. 1256824-26-6

6-Ethynylpicolinic acid

Cat. No. B3365669
CAS RN: 1256824-26-6
M. Wt: 147.13 g/mol
InChI Key: UANOXJFTBHFTNO-UHFFFAOYSA-N
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Description

6-Ethynylpicolinic acid is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular structure of a compound like this compound can be analyzed using various techniques . These techniques can help understand how the molecular structure affects the strength of an acid or base .


Chemical Reactions Analysis

Quantitative chemical analysis can be used to determine the amount or concentration of this compound in a sample . This involves measuring the amount of product that results from chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this compound can be analyzed using various techniques . These properties include density, color, hardness, melting and boiling points, and electrical conductivity .

Mechanism of Action

While specific information on the mechanism of action of 6-Ethynylpicolinic acid is not available, similar compounds like Picolinic acid work by binding to zinc finger proteins (ZFPs), changing their structures, and disrupting zinc binding, thereby inhibiting function .

Safety and Hazards

The safety data sheet for 6-Ethynylpicolinic acid suggests that it is used for research and development purposes only and is not intended for medicinal, household, or other uses . More detailed safety and hazard information can be found in the material safety data sheet .

properties

IUPAC Name

6-ethynylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c1-2-6-4-3-5-7(9-6)8(10)11/h1,3-5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANOXJFTBHFTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590921
Record name 6-Ethynylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256824-26-6
Record name 6-Ethynylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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